Desethylterbuthylazine

Environmental monitoring Source apportionment Triazine herbicides

Quantifying the groundwater metabolite desethylterbuthylazine (DET) demands an authentic high-purity standard-substituting desethylatrazine or hydroxy-terbuthylazine skews environmental fate data due to distinct Koc (44-122 mL/g) and metabolite-to-parent ratios. • Quantify DET at EU regulatory thresholds (0.1 μg/L) via matrix-matched calibration • Validate AOP pathways by tracking DET formation at <1% parent compound • Differentiate terbuthylazine sources via unique DTR forensic ratios (50-100% higher than DAR)

Molecular Formula C7H12ClN5
Molecular Weight 201.66 g/mol
CAS No. 30125-63-4
Cat. No. B152745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDesethylterbuthylazine
CAS30125-63-4
Synonyms6-Chloro-N2-(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine;  6-Chloro-N-(1,1-dimethylethyl)-1,3,5-triazine-2,4-diamine;  2-Amino-4-(tert-butylamino)-6-chloro-s-triazine;  2-Chloro-4-amino-6-tert-butylamino-s-triazine;  Deethylterbuthylazine;  Deethylterbu
Molecular FormulaC7H12ClN5
Molecular Weight201.66 g/mol
Structural Identifiers
SMILESCC(C)(C)NC1=NC(=NC(=N1)N)Cl
InChIInChI=1S/C7H12ClN5/c1-7(2,3)13-6-11-4(8)10-5(9)12-6/h1-3H3,(H3,9,10,11,12,13)
InChIKeyLMKQNTMFZLAJDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Desethylterbuthylazine Analytical Standard Overview


Desethylterbuthylazine (DET, CAS 30125-63-4) is a major chlorodealkylated degradation metabolite of the triazine herbicide terbuthylazine [1]. As a key environmental transformation product, it is frequently detected alongside its parent compound in surface water, groundwater, and soil matrices [2]. Its heightened water solubility and weaker organic matter binding relative to terbuthylazine result in distinct environmental mobility, necessitating its inclusion in multi-analyte monitoring programs and making its high-purity analytical standard essential for accurate quantification in regulatory and research contexts [2].

Desethylterbuthylazine Procurement Criticality


Substituting desethylterbuthylazine with other triazine metabolites, such as desethylatrazine or hydroxy-terbuthylazine, is scientifically invalid for accurate environmental fate assessment. Studies show that desethylterbuthylazine exhibits quantifiably higher metabolite-to-parent ratios in environmental media compared to desethylatrazine/atrazine, indicating a distinct formation and degradation profile [1]. Furthermore, its mobility, quantified by a Koc range of 44–122 mL/g, categorizes it as having 'high to very high mobility', a critical parameter that differs substantially from the parent terbuthylazine (Koc 191–318 mL/g, 'medium mobility') and from other metabolite classes like hydroxy-terbuthylazine [2]. These specific physico-chemical and environmental fate characteristics mandate the use of the exact compound for calibration and quantitative recovery experiments.

Desethylterbuthylazine Comparative Evidence


DTR vs. DAR Forensic Marker Comparison

In environmental samples, the ratio of desethylterbuthylazine to its parent, terbuthylazine (DTR), is a distinct forensic metric. In rain water, mean DTR values range from 0.9 to 1.7, whereas the analogous ratio for desethylatrazine to atrazine (DAR) is significantly lower, ranging from 0.6 to 0.9 [1]. This 50–100% higher DTR value indicates a more rapid degradation of terbuthylazine during atmospheric transport compared to atrazine, making the DTR a unique marker for source differentiation and transport studies [1].

Environmental monitoring Source apportionment Triazine herbicides

Koc Comparison: Desethylterbuthylazine vs. Terbuthylazine

The mobility of desethylterbuthylazine in soil, a key determinant of groundwater contamination risk, is quantifiably distinct from its parent compound. Regulatory assessments classify desethylterbuthylazine (MT1) with a Koc range of 44–122 mL/g, indicating 'high to very high mobility' [1]. In contrast, the parent terbuthylazine is classified with a Koc range of 191–318 mL/g, corresponding to 'medium mobility' [1]. This substantial decrease in Koc confirms its far greater potential to leach into groundwater.

Groundwater contamination Leaching potential Soil adsorption

Soil Half-Life (DT50): Terbuthylazine vs. Atrazine

The environmental persistence of the parent compound, terbuthylazine, is a critical factor influencing the long-term formation of desethylterbuthylazine. In a laboratory soil microcosm study using 14C-labelled compounds, the extrapolated half-life (DT50) of terbuthylazine ranged from 88 to 116 days, whereas atrazine exhibited a shorter half-life of 66 to 105 days across three different soil types [1]. While the difference was not statistically significant for these soil sets, the trend suggests a potentially longer persistence for terbuthylazine, which directly impacts the prolonged release and accumulation of its primary metabolite, desethylterbuthylazine.

Persistence Soil degradation Half-life comparison

Mineralization Extent: Terbuthylazine vs. Atrazine

The potential for complete degradation (mineralization) of terbuthylazine is low, contributing to the accumulation of its metabolites. In a 45-day soil incubation study, mineralization of 14C-terbuthylazine accounted for only 0.9–1.2% of the initial radioactivity, which was notably higher than the negligible mineralization observed for 14C-atrazine [1]. Correspondingly, the formation of non-extractable soil residues after 45 days was significantly higher for terbuthylazine (33.5–43.1% of initial radioactivity) compared to atrazine (19.8–22.3%), depending on soil type [1].

Mineralization Bound residues Environmental fate

Electrochemical Formation of Desethylterbuthylazine

During advanced electrochemical treatment of terbuthylazine-contaminated water using a Boron-Doped Diamond (BDD) anode, the conversion of the parent herbicide to desethylterbuthylazine is minimal. Under constant current conditions (100–500 mA), less than 1% of the initial terbuthylazine was converted to desethylterbuthylazine and other minor metabolites, while total terbuthylazine removal reached up to 97% [1]. This demonstrates that while the parent compound is efficiently degraded, the specific metabolite desethylterbuthylazine is formed in very low yields under these oxidative conditions.

Water treatment Electrochemical oxidation Boron-doped diamond anode

Regulatory Classification: Desethylterbuthylazine vs. Hydroxy-Terbuthylazine

In regulatory groundwater risk assessments, desethylterbuthylazine (MT1) is classified as a 'relevant metabolite' due to its pesticidal activity and toxicological profile, requiring its inclusion in monitoring programs [1]. In contrast, the major hydroxylated metabolite, hydroxy-terbuthylazine (MT13), is classified as 'not relevant' due to a lack of pesticidal activity [1]. This regulatory distinction directly impacts analytical method development and the scope of accredited testing laboratories.

Regulatory compliance Groundwater monitoring Risk assessment

Desethylterbuthylazine Application Scenarios


LC-MS/MS & GC-MS Calibration for Groundwater Monitoring

Given its classification as a 'relevant groundwater metabolite' [1], desethylterbuthylazine analytical standards are indispensable for laboratories conducting environmental monitoring under EU directives. The compound's high to very high mobility (Koc 44–122 mL/g) [1] and its distinct forensic ratio (DTR) [2] make it a primary target for quantitative analysis in groundwater and surface water surveillance programs.

Fate and Transport Studies in Soil and Water

Researchers investigating the environmental fate of terbuthylazine require desethylterbuthylazine standards to quantify its formation and persistence. Its significantly lower Koc compared to the parent [1] and its quantifiable formation during degradation studies [3] are critical for mass balance calculations and modeling its leaching potential into groundwater.

Source Apportionment and Forensic Tracing

Environmental forensic investigations benefit from the unique metabolite-to-parent ratio (DTR) of desethylterbuthylazine. The 50–100% higher DTR values in rainwater compared to the analogous ratio for atrazine (DAR) [2] provide a quantitative marker to differentiate sources and track the atmospheric transport and degradation of terbuthylazine versus other triazine herbicides.

Advanced Oxidation Process Validation

Laboratories developing or validating AOPs, such as electrochemical oxidation, can use desethylterbuthylazine standards to monitor its formation as a transformation product. As studies show it is formed in only trace amounts (<1% of initial parent) under BDD anode treatment [4], its quantification is essential for confirming the pathway and ensuring complete mineralization, rather than just parent compound removal.

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